Ethyl 4-isocyanatobenzoate Ethyl 4-isocyanatobenzoate
Brand Name: Vulcanchem
CAS No.: 30806-83-8
VCID: VC2421203
InChI: InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N=C=O
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

Ethyl 4-isocyanatobenzoate

CAS No.: 30806-83-8

Cat. No.: VC2421203

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-isocyanatobenzoate - 30806-83-8

Specification

CAS No. 30806-83-8
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name ethyl 4-isocyanatobenzoate
Standard InChI InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3
Standard InChI Key CFEPCPHKICBCJV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N=C=O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=C=O

Introduction

Chemical Identity and Structure

Basic Chemical Information

Ethyl 4-isocyanatobenzoate (CAS No. 30806-83-8) is an aromatic compound with molecular formula C10H9NO3 . The European Community (EC) Number assigned to this compound is 250-344-2 . Its structure consists of a benzene ring substituted with an ethyl ester group (-COOEt) at one position and an isocyanate group (-N=C=O) at the para position.

Structural Representation

The molecular structure can be represented using several notation systems:

  • SMILES notation: CCOC(=O)C1=CC=C(C=C1)N=C=O

  • InChI: InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3

  • InChIKey: CFEPCPHKICBCJV-UHFFFAOYSA-N

The compound features a planar benzene ring with the isocyanate group extending from one carbon atom and the ethyl ester group from the carbon at the para position.

Nomenclature and Identification

Naming Conventions

The IUPAC systematic name for this compound is ethyl 4-isocyanatobenzoate . This follows standard organic chemistry nomenclature rules:

  • "Ethyl" indicates the ethyl group attached to the carboxylate oxygen

  • "4-isocyanato" specifies the position and identity of the isocyanate substituent

  • "benzoate" identifies the parent structure as a benzoic acid derivative

Common Synonyms

This compound is known by several synonyms in scientific literature and commercial contexts:

SynonymChemical Context
4-(Ethoxycarbonyl)phenyl isocyanateFunctional group emphasis
Benzoic acid, 4-isocyanato-, ethyl esterDescriptive naming
4-Ethoxycarbonylphenyl isocyanateAlternate functional group emphasis
Ethyl p-isocyanatobenzoatePositional notation variant
p-CarbethoxyphenylisocyanateHistorical naming convention
4-Carboethoxyphenyl isocyanateAlternative ester description

Physical and Chemical Properties

Spectroscopic Properties

Mass spectrometry data includes predicted collision cross section values for various adducts, which are useful for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]+192.06552139.8
[M+Na]+214.04746151.6
[M+NH4]+209.09206147.0
[M+K]+230.02140145.7
[M-H]-190.05096141.5
[M+Na-2H]-212.03291146.3
[M]+191.05769141.7
[M]-191.05879141.7

These spectroscopic parameters are valuable for analytical identification and characterization of the compound using mass spectrometry techniques .

Chemical Reactivity

The chemical reactivity of ethyl 4-isocyanatobenzoate is primarily governed by its isocyanate functional group, which is highly reactive toward nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and thiols. The compound also contains an ester group, which can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

The isocyanate group (-N=C=O) is particularly reactive in synthesis applications, readily forming:

  • Urethanes (when reacting with alcohols)

  • Ureas (when reacting with amines)

  • Amides (through hydrolysis)

This reactivity profile makes the compound valuable in organic synthesis and polymer chemistry .

Hazard StatementClassificationHazard CategoryNotification Percentage
H301Toxic if swallowedAcute Toxicity (Oral) Category 3Information not provided
H302Harmful if swallowedAcute Toxicity (Oral) Category 4100%
H311Toxic in contact with skinAcute Toxicity (Dermal) Category 3Information not provided
H312Harmful in contact with skinAcute Toxicity (Dermal) Category 490.7%
H315Causes skin irritationSkin Corrosion/Irritation Category 2100%
H317May cause an allergic skin reactionSensitization (Skin) Category 1Information not provided
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation Category 2100%
H331Toxic if inhaledAcute Toxicity (Inhalation) Category 3Information not provided
H332Harmful if inhaledAcute Toxicity (Inhalation) Category 490.7%
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledSensitization (Respiratory) Category 1100%
H335May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure Category 3100%

The hazard classification information is aggregated from 43 reports by companies from 3 notifications to the ECHA C&L Inventory .

Applications and Research Uses

Synthetic Applications

Ethyl 4-isocyanatobenzoate serves as an important building block in organic synthesis, particularly in the preparation of:

  • Heterocyclic compounds with potential pharmacological activity

  • Polyurethane derivatives and related polymers

  • Functionalized benzoates with specialized properties

Research Applications

In scientific research, ethyl 4-isocyanatobenzoate has been documented for use in the synthesis of compounds with potential central nervous system activity. Specifically, it has been employed in the preparation of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines through reaction with appropriate precursors in dichloromethane under nitrogen atmosphere .

The reaction typically proceeds as follows:

  • Dissolution of ethyl 4-isocyanatobenzoate in dichloromethane under inert atmosphere

  • Addition of the appropriate amine compound

  • Formation of the corresponding urea derivative

  • Further synthetic modifications to yield the target heterocyclic compounds

These synthetic pathways contribute to the development of novel compounds with potential pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator